2-(3,4-Difluorobenzoyl)-4-methylpyridine
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving 2-(3,4-Difluorobenzoyl)-4-methylpyridine are not specified in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its molecular weight, density, and form. For this compound, these details are not specified in the available resources .Scientific Research Applications
1. Supramolecular Chemistry and Crystal Structures
- Hydrogen Bonded Supramolecular Association : Research on molecular salts similar to 2-(3,4-Difluorobenzoyl)-4-methylpyridine, specifically 2-amino-4-methylpyridinium salts with various benzoates, has revealed the formation of supramolecular chains and 1D-3D framework structures due to non-covalent interactions, emphasizing the role of hydrogen bonding in crystal packing (Khalib et al., 2014).
- Molecular and Crystal Structure Analysis : Studies on 2-amino-6-methylpyridinium with methylbenzoates have demonstrated their structural properties, including proton transfer to pyridine nitrogen and formation of supramolecular architectures (Thanigaimani et al., 2015).
2. Reactivity and Chemical Interactions
- Reactivity of Methyl Groups in Derivatives : Research on the reactivity of methyl groups in derivatives of 4-methylpyridine, similar to this compound, has provided insights into their activity in condensation reactions with various compounds, highlighting the impact of molecular structure on reactivity (Mikhaĭlov & Ter-sarkisyan, 1954).
3. Luminescence and Photophysical Properties
- Electroluminescent Properties : Studies on mono-cyclometalated Platinum(II) complexes using 4-methylpyridine derivatives have explored their electroluminescent properties, which are relevant for applications in optoelectronics and material sciences (Ionkin et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-4-5-16-12(6-8)13(17)9-2-3-10(14)11(15)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGBVDPKDQKGOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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